4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-7-4-17(5-8-19)22(27)26(11-10-25-12-14-31-15-13-25)23-24-20-16-18(30-2)6-9-21(20)32-23;/h4-9,16H,3,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFPIRAXRERNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key functional groups:
- Ethylsulfonyl group : Known for enhancing solubility and bioavailability.
- Methoxybenzo[d]thiazol-2-yl moiety : Imparts potential biological activity, particularly in antimicrobial applications.
- Morpholinoethyl substituent : Often associated with improved pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole and sulfonamide derivatives have demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition results in bacteriostatic effects, preventing bacterial growth and division.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Contains thiazole and sulfonamide groups | Antibacterial activity against various strains |
| 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Similar sulfonamide structure | Potential antimicrobial properties |
| 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide | Contains chloro and dimethylamino groups | Investigated for anti-cancer properties |
The unique combination of functional groups in 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride may provide distinct pharmacological effects compared to other similar compounds.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiazole-based compounds against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with ethylsulfonyl substitutions displayed enhanced antibacterial activity, with significant zones of inhibition recorded against E. coli and S. aureus at concentrations as low as 8 mM .
- Antifungal Properties : Related benzamide compounds have shown promising antifungal activities. For instance, certain derivatives exhibited over 70% inhibition rates against Sclerotinia sclerotiorum, indicating potential for agricultural applications .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents in enhancing biological activity. Electron-withdrawing groups, such as sulfonamides, have been shown to improve the inhibitory effects against various pathogens. The presence of the methoxy group also contributes to increased stability and solubility, which are crucial for therapeutic efficacy .
Scientific Research Applications
Chemical Characteristics and Synthesis
The compound features a benzothiazole core, an ethylsulfonyl group, and a morpholinoethyl substituent, which contribute to its unique biological properties. The synthesis typically involves multi-step reactions that optimize yield and purity. The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibit significant antimicrobial activity. Studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli .
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Good |
| Escherichia coli | Moderate |
| Aspergillus niger | Good |
Anticancer Potential
The compound's interaction with cellular signaling pathways makes it a candidate for anticancer research. Benzothiazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, molecular docking studies suggest that these compounds can effectively bind to tubulin, disrupting microtubule dynamics essential for cancer cell division .
Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives demonstrated their antimicrobial efficacy against various microbial strains using minimum inhibitory concentration (MIC) assays. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial activity .
Anticancer Research
In another investigation, the anticancer properties of benzothiazole-based compounds were evaluated against human breast adenocarcinoma cell lines (MCF7). The results showed promising cytotoxic effects, suggesting that these compounds could serve as potential chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride?
- Methodology : Multi-step synthesis involves sulfonation (using ethylsulfonyl chloride) and amide coupling (e.g., carbodiimide-mediated coupling). Critical parameters include temperature control (60–80°C for sulfonation), solvent selection (DMF or THF for amidation), and stoichiometric ratios to avoid byproducts. Purification via column chromatography or recrystallization (ethanol/water) is essential for ≥95% purity .
- Validation : Confirm structure using / NMR (e.g., benzamide carbonyl at ~168 ppm) and HRMS .
Q. How is the compound characterized to ensure structural fidelity?
- Techniques :
- NMR : Assign methoxy (δ 3.8–4.0 ppm), morpholinoethyl (δ 2.4–3.0 ppm), and benzo[d]thiazole protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 548.12 (M+H) .
- IR : Confirm amide C=O (1650–1680 cm) and sulfonyl S=O (1150–1250 cm) .
Q. What in vitro models are used to assess biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the amidification step?
- Approach :
- Use coupling agents like DCC/HOBt to enhance efficiency (yield ↑15–20%) .
- Solvent screening: DMF improves solubility vs. THF but may require lower temps (0–5°C) to suppress racemization .
- Monitor reaction progress via TLC (R 0.3–0.5 in EtOAc/hexane) .
Q. What strategies resolve contradictory bioactivity data across studies?
- Case Analysis : Discrepancies in IC values may arise from substituent effects (e.g., 5-methoxy vs. 6-nitro on benzo[d]thiazole altering electron density) .
- Method Adjustments :
- Standardize assay conditions (e.g., serum-free media to avoid protein binding) .
- Validate target engagement via SPR or ITC to confirm binding affinity .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- SAR Design :
- Morpholinoethyl : Replace with piperazinyl to assess solubility vs. potency trade-offs .
- Ethylsulfonyl : Substitute with methylsulfonamide to evaluate steric effects on target binding .
- Tools : Molecular docking (AutoDock Vina) to predict interactions with kinase ATP pockets .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Crystallography : Co-crystallize with target enzymes (e.g., PFOR) to identify H-bonding (N–H⋯N) and hydrophobic interactions .
- Proteomics : SILAC labeling to track downstream pathway modulation (e.g., apoptosis markers) .
Notes
- Discrepancies in substituent effects require rigorous validation (e.g., X-ray crystallography for binding confirmation) .
- Advanced questions emphasize mechanistic depth and methodological rigor over descriptive answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
